1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound contains a pyrazole ring substituted with a methyl group, a sulfonyl group attached to a methylphenyl ring, a trifluoromethyl group, and a carbonitrile group. These functional groups contribute to its chemical reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Nitrile Formation: The nitrile group is typically introduced through a dehydration reaction of an amide precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group to an amine.
Substitution: The sulfonyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Uniqueness
1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in a variety of chemical reactions, providing a versatile platform for further functionalization. The combination of the sulfonyl and trifluoromethyl groups also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-methyl-5-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c1-8-3-5-9(6-4-8)22(20,21)12-10(7-17)11(13(14,15)16)18-19(12)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUHELJQRUNGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.